Methyl 4-ethoxy-2-fluorobenzoate

Description

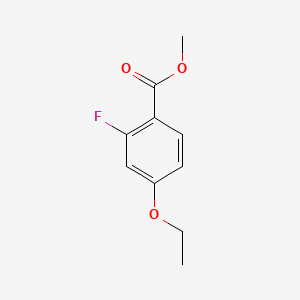

Methyl 4-ethoxy-2-fluorobenzoate (CAS: 1314987-36-4) is an aromatic ester featuring a methyl ester group (-COOCH₃), an ethoxy substituent (-OCH₂CH₃) at the para position, and a fluorine atom at the ortho position on the benzene ring. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol (calculated). This compound is primarily utilized in organic synthesis and pharmaceutical research due to its fluorinated and ethoxy-substituted aromatic structure, which influences reactivity and interaction with biological targets .

Properties

IUPAC Name |

methyl 4-ethoxy-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXAHLLOLGYERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716505 | |

| Record name | Methyl 4-ethoxy-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-36-4 | |

| Record name | Benzoic acid, 4-ethoxy-2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-ethoxy-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 4-Bromo-2-Fluorobenzoate as a Key Intermediate

The synthesis of methyl 4-bromo-2-fluorobenzoate serves as a critical precursor for ethoxy substitution. As detailed in, this intermediate is prepared via esterification of 4-bromo-2-fluorobenzoic acid using (trimethylsilyl)diazomethane (TMS-diazomethane) in tetrahydrofuran (THF) and methanol. The reaction proceeds quantitatively at 0°C, yielding the methyl ester without requiring purification.

Reaction Conditions :

-

Substrate : 4-Bromo-2-fluorobenzoic acid (9.1 mmol)

-

Reagents : TMS-diazomethane (2.0 M in hexanes, 5.46 mL)

-

Solvent : THF/methanol (24 mL/6 mL)

-

Temperature : 0°C to room temperature

This method’s efficiency underscores its utility for large-scale production.

Alkylation of Hydroxyl Precursors

Ethylation via Mitsunobu Reaction

The Mitsunobu reaction offers a robust pathway for converting hydroxyl to ethoxy groups. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), methyl 4-hydroxy-2-fluorobenzoate reacts with ethanol to yield the target compound.

Reaction Conditions :

-

Substrate : Methyl 4-hydroxy-2-fluorobenzoate (1 equiv)

-

Reagents : Ethanol (3 equiv), DEAD (1.2 equiv), PPh₃ (1.5 equiv)

-

Solvent : THF

-

Temperature : 0°C to room temperature

This method avoids harsh bases but requires stoichiometric reagents, limiting scalability.

Direct Esterification of 4-Ethoxy-2-Fluorobenzoic Acid

Synthesis of 4-Ethoxy-2-Fluorobenzoic Acid

The carboxylic acid precursor is synthesized via bromine-ethoxy substitution on 4-bromo-2-fluorobenzoic acid, analogous to the Ullmann coupling in Section 1.2. Subsequent esterification with methanol under acidic conditions completes the synthesis.

Esterification Protocol :

-

Substrate : 4-Ethoxy-2-fluorobenzoic acid (1 equiv)

-

Reagents : Methanol (excess), H₂SO₄ (catalytic)

-

Temperature : Reflux

-

Time : 4–6 hours

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Ullmann Coupling | Bromine → Ethoxy substitution | 70–85% | High regioselectivity; scalable | Requires Cu catalyst; long reaction time |

| Mitsunobu Alkylation | Hydroxyl → Ethoxy conversion | 60–75% | Mild conditions; no metal catalyst | Costly reagents; stoichiometric waste |

| Direct Esterification | Acid → Ester conversion | 85–90% | Simple; high yielding | Requires acid precursor synthesis |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are used for hydrolysis reactions.

Major Products Formed

Nucleophilic substitution: Products include substituted benzoates where the fluorine atom is replaced by the nucleophile.

Reduction: The major product is 4-ethoxy-2-fluorobenzyl alcohol.

Hydrolysis: The major product is 4-ethoxy-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-ethoxy-2-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for fluorinated pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-2-fluorobenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 4-ethoxy-2-fluorobenzoate

Methyl 4-ethoxy-3-fluoro-2-hydroxybenzoate

- Molecular Formula : C₁₀H₁₁FO₄

- Molecular Weight : 214.19 g/mol (calculated)

- Key Differences: A hydroxyl (-OH) group at the 2-position and fluorine at the 3-position introduce enhanced polarity and hydrogen-bonding capacity. The hydroxyl group increases reactivity in acid-catalyzed reactions (e.g., ester hydrolysis) compared to the non-hydroxylated methyl 4-ethoxy-2-fluorobenzoate .

Methyl 4-acetyl-2-fluorobenzoate

Methyl 4-ethoxybenzoate

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol (calculated)

- Key Differences :

Comparative Analysis Table

Biological Activity

Methyl 4-ethoxy-2-fluorobenzoate is an organic compound that has garnered interest in various biological and pharmaceutical applications due to its unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . The presence of the ethoxy group and fluorine atom significantly influences its reactivity and biological interactions. The ethoxy group enhances solubility, while the fluorine atom can alter the compound's binding affinity to biological targets.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other fluorinated benzoates, which can modulate metabolic pathways.

- Receptor Binding : Its structure allows for potential interactions with various receptors, influencing cellular signaling pathways.

- Antiproliferative Activity : Research indicates that fluorinated derivatives can exhibit antiproliferative effects against cancer cells by inducing apoptosis or inhibiting cell cycle progression.

Anticancer Properties

This compound has been studied for its anticancer properties. In vitro studies have shown that compounds with similar structures can induce cell death in various cancer cell lines. For example, fluorinated benzothiazoles have demonstrated significant antiproliferative activity against sensitive cancer cells through mechanisms involving DNA adduct formation and metabolic activation .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | TBD | Apoptosis induction |

| 5F 203 (Fluorinated Benzothiazole) | Various Cancer Cells | TBD | DNA adduct formation |

| Ethyl 4-fluorobenzoate | E. coli | TBD | Enzyme inhibition |

Case Studies

- Study on Fluorinated Compounds : A study investigated the effects of various fluorinated benzoates on cancer cell lines. It was found that the introduction of fluorine significantly improved the compounds' binding affinity and antiproliferative activity against breast cancer cells .

- Mechanistic Studies : Research focusing on fluorinated benzothiazoles indicated that their metabolism within sensitive cells leads to the formation of reactive species, which bind to macromolecules, thereby enhancing their cytotoxic effects . This suggests a similar potential for this compound.

Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing biological activity. The addition of ethoxy and fluorine groups has been shown to improve solubility and interaction with biological targets, making this compound a candidate for further investigation in drug development.

Comparative Analysis

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy and Fluorine groups | Antiproliferative potential |

| Methyl 3-bromo-4-fluorobenzoate | Bromine instead of Ethoxy | Moderate activity |

| Ethyl 4-fluorobenzoate | Lacks Ethoxy | Lower solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.